molecular formula C20H20N6 B6468270 2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine CAS No. 2640959-11-9

2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine

Cat. No.: B6468270
CAS No.: 2640959-11-9
M. Wt: 344.4 g/mol
InChI Key: TUPJHVNJZMVJEA-UHFFFAOYSA-N
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Description

The compound “2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine” is a 4,7-disubstituted 7H-Pyrrolo[2,3-d]pyrimidine . It has been identified as a promising antiviral agent against flaviviruses such as Zika Virus (ZIKV) and Dengue Virus (DENV) .


Synthesis Analysis

The synthesis of this compound involves a series of reactions including SNAr reaction, Buchwald cross-coupling, and deprotection . The synthesis process has been optimized to yield a significant amount of the compound .


Molecular Structure Analysis

The molecular structure of this compound is based on a 7H-pyrrolo[2,3-d]pyrimidine scaffold . This core structure is critical for its activity and has been investigated for structural features that elicit antiviral activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include SNAr reaction, Buchwald cross-coupling, and deprotection . These reactions have been optimized to yield a significant amount of the compound .

Mechanism of Action

Target of Action

The primary targets of this compound are Protein Kinase B (PKB or Akt) and Cyclin-Dependent Kinase 2 (CDK2) . These kinases play crucial roles in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor, showing nano-molar inhibitory activity against its targets . It binds to the ATP-binding site of the kinases, preventing ATP from binding and thus inhibiting the kinase activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by extracellular growth factors binding to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Modifications to the structure, such as variation of the linker group between the piperidine and the lipophilic substituent, have resulted in potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in significant inhibition of the growth of certain cell lines . It alters cell cycle progression and induces apoptosis within cells .

Future Directions

The future directions for this compound involve further investigation of its antiviral activity against flaviviruses . Additionally, further studies are needed to elucidate its exact molecular target . The development of this compound into a potent ATP-competitive inhibitor of PKB is also a promising future direction .

Properties

IUPAC Name

2-[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c1-25-10-8-16-19(25)22-13-23-20(16)26-11-6-14(7-12-26)17-5-4-15-3-2-9-21-18(15)24-17/h2-5,8-10,13-14H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPJHVNJZMVJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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